molecular formula C8H13NO3 B054411 Ethyl 2-oxopyrrolidine-1-acetate CAS No. 61516-73-2

Ethyl 2-oxopyrrolidine-1-acetate

Cat. No.: B054411
CAS No.: 61516-73-2
M. Wt: 171.19 g/mol
InChI Key: AQZWKPDVWWJWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

It is known that similar compounds interact with proteins involved in the folding of other proteins .

Mode of Action

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate may interact with its targets by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This interaction can influence the folding of proteins, potentially affecting their function.

Biochemical Pathways

It is known that similar compounds, such as pramiracetam, enhance high-affinity choline uptake , which is a crucial process in the synthesis of the neurotransmitter acetylcholine.

Pharmacokinetics

It is known that similar compounds are used in the treatment of central nervous system and cerebrovascular disorders , suggesting that they can cross the blood-brain barrier.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate. For instance, it is recommended to store this compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures may affect its stability.

Biological Activity

Ethyl 2-oxopyrrolidine-1-acetate, also known as N-acetyl-proline ethyl ester, is a small organic molecule with significant potential in medicinal chemistry. Its structure comprises a pyrrolidine ring, an ester group, and a ketone group, which contribute to its biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and potential applications in drug development.

Chemical Structure and Properties

This compound has the chemical formula C₈H₁₃NO₃. Its unique structure includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring.
  • Ester Group : Contributes to the compound's reactivity and solubility.
  • Ketone Group : Provides potential for hydrogen bonding and polarity.

The combination of these functional groups suggests that this compound can interact with various biological targets, making it a candidate for further pharmacological studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits both antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : It has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus .
  • Antifungal Properties : this compound has demonstrated potential against fungal infections, suggesting its utility in developing new antimicrobial agents .

Comparative Antimicrobial Efficacy

Compound NameActivity TypeNotable Effect
This compoundAntibacterialEffective against S. aureus
Compound 21 (5-nitrothiophene derivative)AntibacterialSelective against linezolid-resistant strains
NystatinAntifungalStandard treatment for fungal infections

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects , particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may inhibit key enzymes involved in neurotransmitter breakdown:

  • Acetylcholinesterase Inhibition : This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .
  • Butyrylcholinesterase Inhibition : Similar to acetylcholinesterase, this enzyme's inhibition may also contribute to neuroprotective effects.

These findings indicate that this compound could be explored as a therapeutic agent for conditions characterized by cholinergic dysfunction .

Synthesis and Applications

The synthesis of this compound typically involves reactions between proline derivatives and acetic anhydride or ketene. The compound serves as a valuable building block in medicinal chemistry due to its structural features, which allow for further modifications to develop novel therapeutic agents.

Potential Applications

  • Drug Development : As a precursor for synthesizing anticonvulsant and anti-Alzheimer's candidates.
  • Chiral Auxiliary : Utilized in asymmetric synthesis to produce enantiomerically enriched compounds .
  • Functional Materials : Investigated for use in creating porous organic polymers for gas separation and catalysis .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-oxopyrrolidine-1-acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those related to cognitive enhancement and neuroprotection.

Synthesis of N-substituted Compounds

This compound is utilized in the preparation of N-substituted 2-oxopyrrolidinylacetamides, which exhibit anticonvulsant activities. These derivatives are being studied for their potential use in treating epilepsy and other neurological disorders .

Impurity Assessment

This compound is classified as an impurity of Piracetam, a well-known nootropic agent. Its presence is monitored during the synthesis of Piracetam to ensure quality control and efficacy of the final product .

Reagent in Organic Synthesis

This compound acts as a reagent in various organic synthesis reactions. It is particularly useful for introducing the pyrrolidine moiety into larger molecules, which can enhance biological activity or alter pharmacokinetic properties .

Chemical Transformations

This compound can undergo several transformations:

  • Hydrolysis : Leading to the formation of corresponding acids.
  • Reduction : To yield amines or other functional groups.
    These transformations are valuable for developing new compounds with desired properties .

Biological Studies

Recent research indicates that this compound may have biological activity beyond its role as a synthetic intermediate.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress .

Chemotactic Properties

Research has shown that similar compounds can exert chemotactic effects on leukocytes, indicating potential applications in immunology and inflammation research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-oxopyrrolidine-1-acetate, and how can reaction conditions be standardized to improve reproducibility?

  • Methodological Answer : A common synthesis involves the condensation of pyrrolidin-2-one derivatives with ethyl acetate under acidic catalysis. Key steps include temperature control (e.g., cooling to 0°C to minimize side reactions) and solvent selection (e.g., ethyl ether for efficient phase separation). Post-synthesis purification via fractional distillation or recrystallization is critical, though yields may vary due to sensitivity to acidic decomposition . Ensure solvents like ethyl ether are pre-treated to remove ethanol (via calcium chloride washes) to avoid byproduct formation .

Q. How can researchers validate the purity of this compound, and what analytical standards are recommended?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with reference standards such as [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (CAS 105462-25-7) for impurity profiling . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural confirmation. Cross-reference spectral data with databases like NIST Chemistry WebBook to ensure alignment with published molecular weights (e.g., 88.1051 g/mol for ethyl acetate derivatives) .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is light- and acid-sensitive. Store in amber glass bottles at ≤4°C under inert gas (e.g., nitrogen) to prevent hydrolysis. Stability studies should monitor degradation via periodic HPLC analysis, focusing on byproducts like 2-(2-oxopyrrolidin-1-yl)butanoic acid (CAS 67118-31-4), a known impurity in pyrrolidinone derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density functional theory (DFT) simulations can model electron density distributions and reaction pathways, particularly for nucleophilic acyl substitution reactions. Parameterize models using thermodynamic data (e.g., enthalpy of formation from NIST ) and validate against experimental kinetic data. Focus on intermediates such as pyridin-2-ol (CAS 72762-00-6), which may form during acid-catalyzed side reactions .

Q. What experimental strategies resolve contradictions in reported yields for this compound synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 85% vs. higher literature values) often stem from variations in stoichiometry or solvent purity. Design a fractional factorial experiment to isolate variables like molar ratios (e.g., sodium nitrite vs. ethyl acetate) and solvent drying protocols. Statistical analysis (e.g., ANOVA) can identify significant factors, while LC-MS monitors real-time intermediate formation .

Q. How does this compound interact with chiral environments, and what techniques enable enantiomeric resolution?

  • Methodological Answer : Chiral chromatography using columns functionalized with levocarnitine derivatives (CAS 6538-82-5) can separate enantiomers . Polarimetric analysis and circular dichroism (CD) spectroscopy provide complementary data on optical activity. For mechanistic insights, synthesize isotopically labeled analogs (e.g., ¹³C at the carbonyl group) and track stereochemical outcomes via 2D NMR .

Q. What role does this compound play in multicomponent reaction systems, and how can side products be minimized?

  • Methodological Answer : In reactions with amines or thiols, the compound acts as an acylating agent. Optimize pH (neutral to slightly basic) to reduce hydrolysis. Use in situ IR spectroscopy to monitor reaction progress and detect intermediates like ethyl 2-oxovalerate (CAS 50461-74-0), a potential byproduct in esterification . Quench unreacted reagents with scavengers (e.g., polymer-supported sulfonic acid) to improve selectivity .

Q. Data Contradiction Analysis

Q. Why do different studies report conflicting stability profiles for this compound under ambient conditions?

  • Methodological Answer : Variability arises from differences in moisture content, trace acidic impurities, or light exposure during handling. Replicate studies under controlled atmospheres (e.g., glovebox with <1 ppm O₂/H₂O) and compare degradation rates using accelerated stability testing (40°C/75% RH). Cross-validate with impurity reference standards (e.g., pyridin-2-ol ) to identify degradation pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 2-oxopyrrolidine-1-acetate
  • Synonyms: 1-(Ethoxycarbonylmethyl)-2-pyrrolidone, Ethyl (2-oxo-1-pyrrolidinyl)acetate .
  • CAS Registry Number : 61516-73-2 .
  • Molecular Formula: C₈H₁₃NO₃
  • Molecular Weight : 171.19 g/mol .

Physical and Chemical Properties :

  • Boiling Point : 108–113°C (at 1–2 Torr) .
  • Density : 1.138 g/cm³ .
  • Refractive Index : 1.4670 (20°C) .
  • Solubility: Miscible in chloroform, ethyl acetate, and methanol; forms an oily liquid .
  • Appearance : Colorless to yellow oil .

Comparison with Structurally Similar Compounds

Key Structural Analogues

This compound belongs to the class of pyrrolidinone derivatives with ester functionalities. Below is a comparison with related compounds:

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Differences
This compound 61516-73-2 C₈H₁₃NO₃ 171.19 108–113 (1–2 Torr) Pyrrolidinone ring with ethyl ester
Ethyl 2-oxocyclohexanecarboxylate 1655-07-8 C₉H₁₄O₃ 170.21 Not reported Cyclohexanone ring instead of pyrrolidinone
Ethyl 2-oxovalerate 50461-74-0 C₇H₁₂O₃ 156.17 Not reported Linear carbon chain (valerate)
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate 1249080-59-8 C₉H₁₅NO₃ 185.22 Not reported Isopropyl ester substituent
2-Oxo-1-pyrrolidineacetic acid methyl ester Not reported C₇H₁₁NO₃ 157.17 Lower than ethyl Methyl ester instead of ethyl

Functional and Application Differences

  • Ethyl 2-oxovalerate : The linear valerate chain enhances lipophilicity (higher log P), making it more suitable for lipid-based formulations .
  • Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate : The bulkier isopropyl group may lower volatility and alter pharmacokinetic properties, such as metabolic stability .
  • Methyl ester analogue : Lower molecular weight and boiling point compared to the ethyl ester, but reduced stability in aqueous environments due to faster hydrolysis .

Polarity and Environmental Behavior

  • Polarity Range : this compound has a log P value within -4.68 to 3.59, indicating moderate polarity .
  • Environmental Extraction: In solid-phase extraction (SPE) studies, its recovery in water samples is influenced by matrix effects, comparable to oxaceprol (OXA) but lower than highly polar compounds like aminomethyl propanediol (AMP) .

Pharmaceutical Relevance

  • Piracetam Impurities: this compound is structurally related to impurities in piracetam (a nootropic drug), such as (4-amino-2-oxo-pyrrolidin-1-yl)-acetic acid ethyl ester .
  • Synthetic Intermediates: Used in multi-step syntheses, e.g., rac.-ethyl oxalate derivatives, highlighting its role in introducing pyrrolidinone moieties .

Research Findings and Data

Analytical Performance

  • Chromatographic Behavior : In reverse-phase HPLC, this compound elutes earlier than less polar analogues like ethyl palmitate due to its intermediate polarity .

Properties

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-9-5-3-4-7(9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWKPDVWWJWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057785
Record name Ethyl 2-oxopyrrolidin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61516-73-2
Record name Ethyl (2-oxo-1-pyrrolidinyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61516-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxopyrrolidine-1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061516732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxopyrrolidin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxopyrrolidine-1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-OXOPYRROLIDINE-1-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HEM72LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-oxopyrrolidine-1-acetate
Ethyl 2-oxopyrrolidine-1-acetate
Ethyl 2-oxopyrrolidine-1-acetate
Ethyl 2-oxopyrrolidine-1-acetate
Ethyl 2-oxopyrrolidine-1-acetate
Ethyl 2-oxopyrrolidine-1-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.